molecular formula C17H14O2 B1296301 2,7-Diacetylfluorene CAS No. 961-27-3

2,7-Diacetylfluorene

Cat. No. B1296301
CAS RN: 961-27-3
M. Wt: 250.29 g/mol
InChI Key: RIRYGERFWHUZBT-UHFFFAOYSA-N
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Description

2,7-Diacetylfluorene is a compound with the molecular formula C17H14O2 . It is also known by other names such as 1-(7-acetyl-9H-fluoren-2-yl)ethanone and 1,1’-(9H-fluorene-2,7-diyl)diethanone . The compound has a molecular weight of 250.29 g/mol .


Synthesis Analysis

The synthesis of 2,7-Diacetylfluorene and its analogs has been achieved through acylation . The structure-activity relationship analysis revealed that the carbonyl moiety at C9 is required for UT inhibition, there is a steric limitation on C2, 7-substituents, and the importance of a crescent-shape structure .


Molecular Structure Analysis

The InChI code for 2,7-Diacetylfluorene is 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 . Its canonical SMILES is CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C .


Physical And Chemical Properties Analysis

2,7-Diacetylfluorene is a solid at 20 degrees Celsius . It has a light orange to yellow to green color in its powder to crystal form . The compound has a melting point range of 180.0 to 184.0 degrees Celsius . It has a molecular weight of 250.29 g/mol, and its exact mass is 250.099379685 g/mol .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis By-products: The acetylation of 9-fluorenyllithium, a process related to 2,7-diacetylfluorene, produces several by-products, including "diacetylfluorene," characterized as 9-(1-acetoxyethylidene)fluorene. This compound shows substantial structural distortion due to A(1,3) strain in its system (Robinson et al., 2001).

Optical and Electronic Applications

  • Nonlinear Optical Properties: A donor−acceptor conjugated copolymer containing 2,7-diethynylfluorene exhibits large femtosecond third-order nonlinear optical (NLO) properties. This characteristic is vital for advanced optical applications (Zhan et al., 2001).
  • Light-Emitting Diodes (LEDs): Amorphous poly-2,7-fluorene networks are developed for use in multilayer LEDs, exhibiting high glass transition temperatures and good photoluminescence properties (Marsitzky et al., 2001).
  • Electroluminescent Conjugated Polyelectrolytes: Novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been synthesized, offering potential applications in OLEDs and other electronic devices (Huang et al., 2004).

Safety and Hazards

When handling 2,7-Diacetylfluorene, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-(7-acetyl-9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYGERFWHUZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914661
Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diacetylfluorene

CAS RN

961-27-3, 39665-89-9
Record name 961-27-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39665-89-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of understanding the position of the succinoyl group in the synthesis of 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene from 2,7-diethylfluorene?

A1: In the study "Benzo[c]fluorenones. IV. The Elucidation of the Position of the Succinoyl Group introduced in 2,7-Diethylfluorene and the conversion of this compound into 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene" [], researchers investigated the succinoylation of 2,7-diethylfluorene. Determining the exact position of the succinoyl group attachment (position 4 in this case) was crucial. This knowledge allowed for the controlled synthesis of the desired product, 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene, demonstrating the importance of regioselectivity in organic synthesis.

Q2: How was the structure of 2,7-diacetylfluorene confirmed in the provided research?

A2: While the abstract of the paper "Structure of crystals of 2,7-diacetylfluorene" [] does not provide specific details on the methods used, it suggests that crystallographic techniques were employed to determine the structure of 2,7-diacetylfluorene. Crystallography allows researchers to analyze the arrangement of atoms within a crystal and ultimately elucidate the compound's three-dimensional structure.

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